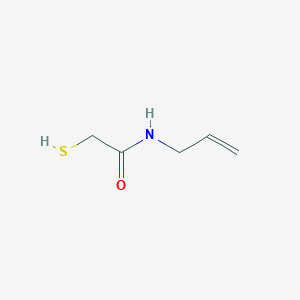

N-(prop-2-en-1-yl)-2-sulfanylacetamide

Description

N-(prop-2-en-1-yl)-2-sulfanylacetamide (CAS: 505057-48-7) is a sulfur-containing acetamide derivative with the molecular formula C₁₄H₁₂N₃OF₃S₂ and a molecular weight of 359.39 g/mol . Its structure features a prop-2-en-1-yl (allyl) group attached to the nitrogen atom of the acetamide backbone, alongside a sulfanyl (-SH) group substituted at the second carbon.

Properties

IUPAC Name |

N-prop-2-enyl-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-2-3-6-5(7)4-8/h2,8H,1,3-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDRAVGPEPZNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-sulfanylacetamide typically involves the reaction of prop-2-en-1-ylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(prop-2-en-1-yl)-2-sulfanylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the compound can interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(prop-2-en-1-yl)-2-sulfanylacetamide with analogous compounds, focusing on molecular features, reactivity, and applications.

Key Comparisons:

Functional Group Influence on Reactivity The sulfanyl group in this compound enhances nucleophilicity, enabling participation in thiol-ene click reactions or metal coordination, unlike simpler acetamides (e.g., N-(prop-2-en-1-yl)acetamide) . Propargyl vs. Allyl Groups: The propargyl group in 2-iodo-N-(prop-2-yn-1-yl)acetamide exhibits higher reactivity in cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne), whereas the allyl group in the sulfanylacetamide derivative favors regioselective additions, as seen in reactions with indolylcyanocuprates .

Regioselectivity in Organic Transformations

- Studies on allyl-substituted iminium chlorides (e.g., N-(prop-2-en-1-yl) derivatives) demonstrate that steric effects from substituents dictate regioselectivity. For example, bulky groups on the iminium chloride favor 1,4-adducts over 1,2-adducts, with HMPA additives improving yields . This aligns with the reactivity trends observed in allyl-containing acetamides.

Sulfonamide vs. Sulfanylacetamide: N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide is a precursor for antihypertensive drugs, while the sulfanylacetamide’s sulfur group may confer distinct binding interactions (e.g., disulfide bridging in proteins) .

Steric and Electronic Effects

- Triallylamine’s three allyl groups create significant steric bulk, making it suitable for cross-linking polymers, whereas the single allyl group in this compound allows for greater conformational flexibility in molecular recognition .

Biological Activity

N-(prop-2-en-1-yl)-2-sulfanylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a prop-2-en-1-yl group attached to a sulfanylacetamide moiety. The sulfanyl group is significant as it can form covalent bonds with thiol groups in proteins, which may modulate protein function and activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The sulfanyl group can interact with thiol groups in proteins, leading to altered enzymatic activities.

- Enzyme Interaction : The compound has been shown to affect various biochemical pathways by interacting with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been demonstrated in several studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed | |

| Staphylococcus aureus | Effective against resistant strains | |

| Candida albicans | Antifungal properties noted |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against E. coli and S. aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Antifungal Activity : In another study, the compound was tested against Candida albicans, showing promising antifungal activity that warrants further investigation into its application in treating fungal infections.

Research Findings

Recent studies have explored the broader implications of this compound in medicinal chemistry:

- Potential as a Therapeutic Agent : Ongoing research is investigating its role as a therapeutic agent for various diseases, including its potential to target metabolic pathways crucial for pathogen survival .

- Inhibition of Plasmodium Metabolism : The compound has been considered in the context of antimalarial drug design, targeting enzymes essential for the survival of Plasmodium falciparum, the causative agent of malaria .

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Its applications extend beyond antimicrobial uses, including:

- Building Block in Chemical Synthesis : It serves as a precursor for synthesizing more complex organic compounds.

- Research Applications : The compound is utilized in various biochemical assays to explore its interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.